molecular formula C13H17FN2O3S B500560 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 915902-87-3

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B500560
CAS No.: 915902-87-3
M. Wt: 300.35g/mol
InChI Key: WBTAGIIUSFZIEM-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine under controlled conditions.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carboxamide: This compound lacks the methyl group on the aromatic ring, which may affect its binding affinity and selectivity.

    1-[(4-Methylphenyl)sulfonyl]piperidine-4-carboxamide: This compound lacks the fluorine atom, which can influence its chemical reactivity and biological activity.

The presence of both the fluorine and methyl groups in this compound contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-9-8-11(2-3-12(9)14)20(18,19)16-6-4-10(5-7-16)13(15)17/h2-3,8,10H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTAGIIUSFZIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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